molecular formula C18H33ClSn B044167 Tricyclohexyltin chloride CAS No. 3091-32-5

Tricyclohexyltin chloride

Cat. No. B044167
CAS RN: 3091-32-5
M. Wt: 403.6 g/mol
InChI Key: OJVZYIKTLISAIH-UHFFFAOYSA-M
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Description

Tricyclohexyltin chloride is an organotin compound that has been the subject of various studies due to its interesting chemical and physical properties. Its applications span from being a reagent in organic synthesis to its role in the formation of complexes with potential biological activities.

Synthesis Analysis

The synthesis of tricyclohexyltin chloride can be achieved through a straightforward method involving the reaction of SnCl4 with dicyclohexylaluminum chloride. This process was developed to provide an efficient way to produce tricyclohexyltin chloride from readily available materials (Gavrilenko et al., 1984).

Molecular Structure Analysis

The molecular structure of tricyclohexyltin chloride has been determined using X-ray analysis, revealing that it crystallizes in a specific space group with tetrahedral (cyclo-C6H11)3SnCl units. This structure is characterized by discrete units exhibiting a slight departure from regular tetrahedral geometry, which is less pronounced than in its acetate counterpart (Calogero et al., 1979).

Chemical Reactions and Properties

Tricyclohexyltin chloride participates in a variety of chemical reactions, forming complexes with carboxylic acids. These reactions have been characterized by spectroscopic methods, revealing the formation of complexes with a general formula where the carboxylic acid coordinates to the Sn atom via one of the O atoms from the COOH group (Teoh et al., 1999).

Scientific Research Applications

  • Viral Inhibition : Tricyclohexyltin chloride can inhibit tobacco mosaic virus (TMV) with an inhibition rate of up to 75.77%. It degrades TMV-RNA and TMV-CP polymerization, indicating its potential as a viral control agent (Song Bao-an, 2010).

  • Biochemical Interactions : It inhibits glutathione S-transferase activity in rat liver cytosol supernatants. This effect can be modified by meso-2,3-dimercaptosuccinic acid (G. Hennighausen & J. Merkord, 1985).

  • Cytochrome P-450 Induction Alteration : It prevents the full extent of phenobarbital induction of cytochrome P-450 in the liver (D. Rosenberg, M. Sardana, & A. Kappas, 1985).

  • Agricultural Applications : Widely used as an acaricide on fruit plants and vegetables. Its analysis is effectively conducted using electrothermal atomic absorption spectrometry with Zeeman background correction (R. Giordano et al., 1994).

  • Cardiac Effects : Inhibits calcium pump activity in rat cardiac sarcoplasmic reticulum, which could lead to cardiac dysfunction (I. Sahib & D. Desaiah, 1987).

  • Insecticide Properties : Effective in controlling Anopheles stephensi mosquito larvae, a vector for human malaria (G. Eng et al., 1999). Also, shows potential as an insecticide and crop protection agent against spider mites and fungal and bacterial diseases (S. Blunden et al., 1987).

  • Cytotoxic Activity : Exhibits potent in vitro cytotoxic activity against human tumor cell lines A549 and HeLa (Laijin Tian et al., 2013).

  • Antibacterial Activity : Shows good in vitro antibacterial activity against Escherichia coli (Hao Zhang et al., 2015; Shuai Zhang et al., 2016).

  • Crystal Structure : Its crystal structure consists of discrete molecules with four-coordinate tin atoms in a distorted tetrahedral configuration (N. Alcock & R. Timms, 1968).

  • Toxicity : Acutely toxic to livestock, with severe cardiovascular and respiratory changes observed in sheep treated with high doses (J. H. Johnson et al., 1975).

Safety And Hazards

Tricyclohexyltin chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

chloro(tricyclohexyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062845
Record name Stannane, chlorotricyclohexyl-
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Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclohexyltin chloride

CAS RN

3091-32-5
Record name Tricyclohexyltin chloride
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Record name Stannane, chlorotricyclohexyl-
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Record name Tricyclohexyltin chloride
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Record name Stannane, chlorotricyclohexyl-
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Record name Stannane, chlorotricyclohexyl-
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Record name Chlorotricyclohexylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
S Calogero, P Ganis, V Peruzzo, G Tagliavini - Journal of Organometallic …, 1979 - Elsevier
The structure of tricyclohexyltin chloride has been determined by X-ray analysis. The compound crystallizes in the space group P2 1/m with a 10.386(6), b 17.195(9), c 5.713(3) Å,β …
Number of citations: 39 www.sciencedirect.com
B Jousseaume, M Lahcini, MC Rascle, F Ribot… - …, 1995 - ACS Publications
… obtained by coupling an organometal species with tricyclohexyltin chloride, by reaction of (tricyclohexylstannyl)lithium with an organic halide, or by hydrostannation of alkenes. …
Number of citations: 65 pubs.acs.org
SN Bhattacharya, P Raj, VK Awasthi - 1980 - nopr.niscpr.res.in
Tetraalkylammonium, RN (R= CH" C2H& or CH~) and tetraphenyl-phosphonium,-arsonium and-stibonium salts of dicycJohexyl, dicycJohexylphenyl and cycJohexyldiphenyltin (IV). …
Number of citations: 3 nopr.niscpr.res.in
T Toupance, L Renard, B Jousseaume, C Olivier… - Dalton …, 2013 - pubs.rsc.org
… Tricyclohexyltin chloride was synthesized according to a literature method. Solution 1 H, 13 C and 119 Sn NMR spectra were recorded on a Bruker DPX-300 spectrometer (solvent …
Number of citations: 9 pubs.rsc.org
S Calogero, P Ganis, V Peruzzo, G Tagliavini - Journal of Organometallic …, 1980 - Elsevier
… Similar effects were noted in analogous compounds, such as tricyclohexyltin chloride [4] and acetate [ 51 and trimethyltin trifluoroacetate [ 151. The relatively high disorder in the present …
Number of citations: 31 www.sciencedirect.com
B Jousseaume, H Riague, T Toupance… - MRS Online …, 2002 - cambridge.org
… , cooled at room temperature and a solution of tricyclohexyltin chloride (39.43 g, 97.8 mmol) … The solution was extracted with petroleum ether (5x20 ml) to remove tricyclohexyltin chloride…
Number of citations: 3 www.cambridge.org
GM de Lima, T Toupance, E Arkis… - Tin Chemistry …, 2008 - books.google.com
Nanoscale materials are those with dimensions less than 100 nm. Most of the nanomaterials used, such as oxides, sulfides, nitrides, and others are well known, in many cases since the …
Number of citations: 1 books.google.com
G Eng, C Whitmyer, B Sina, N Ogwuru - Main group metal chemistry, 1999 - degruyter.com
… For example, the LC 5 0 values for tricyclohexyltin chloride (Cy3SnCl) and tributyltin … The larvicidal activities of tricyclohexyltin chloride and tributyltin chloride against the second instar …
Number of citations: 15 www.degruyter.com
H Hisamoto, K Watanabe, H Oka, E Nakagawa… - Analytical sciences, 1994 - Springer
… The optode based on tricyclohexyltin chloride (TCTCI) exhibited the most sensitive response to chloride ion among all the sensors using the organometallic compounds investigated. …
Number of citations: 25 link.springer.com
LI Zhu, Z Yun-yun, C Wei, MAO Ming-zhen, LI Yi-ming… - 农药学学报, 2010 - nyxxb.cn
… tricyclohexyltin chloride against tobacco mosaic virus (TMV).The inhibition effects of tricyclohexyltin chloride … treated with 500 μ g/mL tricyclohexyltin chloride for 30 min in vitro …
Number of citations: 0 www.nyxxb.cn

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